“2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide” is a chemical compound with the molecular formula C15H11N5O4 . It is used in proteomics research . The compound has a molecular weight of 325.28 g/mol .
The compound has a complex structure with several functional groups. It includes an azido group (-N3), a benzoyl group (C6H5CO-), a nitrophenyl group (C6H4NO2), and an acetamide group (CH3CONH2) .
The compound has several computed properties. It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has five rotatable bonds . Its topological polar surface area is 106 Ų . The compound has a complexity of 535 .
This compound is classified as an organic azide and falls under the category of nitro compounds. Its structure allows it to participate in diverse chemical reactions, particularly those involving nucleophilic substitutions and cycloadditions, which are crucial in synthetic organic chemistry.
The synthesis of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide primarily involves the azidation of a precursor compound. The following steps outline a general synthetic route:
2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide can undergo several significant chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis, allowing for the formation of a variety of derivatives.
The mechanism of action for 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is primarily characterized by its ability to participate in "click chemistry," particularly through azide-alkyne cycloaddition reactions. This process leads to the formation of stable triazole rings, facilitating the linking of different molecular entities.
The reaction mechanism involves:
This mechanism is crucial for applications in bioconjugation and materials science, where precise molecular assembly is required.
The physical and chemical properties of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide include:
These properties are essential for determining how the compound behaves during storage, handling, and application in various chemical processes .
The applications of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide span multiple scientific disciplines:
These diverse applications underscore the compound's significance in advancing research and industrial processes across various fields .
Molecular Formula: C₁₅H₁₁N₅O₄Molecular Weight: 325.28 g/molCanonical SMILES: C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N+[O-])NC(=O)CN=[N+]=[N-]InChI Key: ZIXZKDFJNXQQIR-UHFFFAOYSA-N [5] [9] [10]
The compound crystallizes in the monoclinic space group P2₁/n (No. 14), with unit cell parameters:
Key structural features:
Table 1: Atomic Coordinates and Displacement Parameters (Selected Atoms) [4]
| Atom | x | y | z | Uiso/Ueq |
|---|---|---|---|---|
| O1 | 0.1437(2) | 0.54487(5) | 0.40669(12) | 0.0653(3) |
| N1 | 0.0325(2) | 0.51581(5) | 0.30461(13) | 0.0533(3) |
| N3 | 0.9953(3) | 0.17236(7) | 0.13885(14) | 0.0638(4) |
| C1 | 0.3655(2) | 0.34342(5) | 0.18049(12) | 0.0395(3) |
| C7 | 0.6453(3) | 0.24659(6) | 0.20002(14) | 0.0469(3) |
Infrared Spectroscopy (IR):
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS):
Table 2: Key Spectroscopic Assignments
| Technique | Functional Group | Signature Signal |
|---|---|---|
| IR | –N₃ | 2100–2200 cm⁻¹ (vs) |
| IR | Amide C=O | ~1680 cm⁻¹ (s) |
| ¹H NMR | –CH₂N₃ | ~4.0 ppm (s, 2H) |
| MS | Molecular ion | 325.0810 ([M]⁺) |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7